molecular formula C5H6BrNS B13705755 2-Amino-4-bromo-3-methylthiophene

2-Amino-4-bromo-3-methylthiophene

Cat. No.: B13705755
M. Wt: 192.08 g/mol
InChI Key: RACLNCYZYBMVDH-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. This particular compound is characterized by the presence of an amino group at the second position, a bromine atom at the fourth position, and a methyl group at the third position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-methylthiophene can be achieved through various methods. One common approach involves the bromination of 3-methylthiophene followed by the introduction of an amino group. The bromination reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The subsequent amination can be carried out using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and catalytic processes are often employed .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under appropriate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, thiols, and coupled products with various functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-methylthiophene depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or DNA. The presence of the amino and bromine groups allows it to form hydrogen bonds and halogen bonds, respectively, which can enhance its binding affinity to biological targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromo-3-methylthiophene is unique due to the presence of both the amino and bromine groups, which provide a combination of reactivity and binding potential that is not found in other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for drug development .

Properties

Molecular Formula

C5H6BrNS

Molecular Weight

192.08 g/mol

IUPAC Name

4-bromo-3-methylthiophen-2-amine

InChI

InChI=1S/C5H6BrNS/c1-3-4(6)2-8-5(3)7/h2H,7H2,1H3

InChI Key

RACLNCYZYBMVDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1Br)N

Origin of Product

United States

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